molecular formula C17H21N5O2 B5408747 N-(4-ethoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide

N-(4-ethoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Cat. No.: B5408747
M. Wt: 327.4 g/mol
InChI Key: LRHNLLCHHDJBDL-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.

    Introduction of the pyrimidin-2-yl group: This step often involves the reaction of the piperazine intermediate with a pyrimidine derivative under basic conditions.

    Attachment of the 4-ethoxyphenyl group: This can be done through a nucleophilic substitution reaction using a 4-ethoxyphenyl halide.

    Formation of the carboxamide group: The final step involves the reaction of the intermediate with a suitable carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, such as nitro groups to amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be used to modify the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity can be explored for potential therapeutic applications.

    Medicine: It may serve as a lead compound for the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide
  • N-(4-chlorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide
  • N-(4-fluorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Uniqueness

N-(4-ethoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to its analogs, such as differences in solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-pyrimidin-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-2-24-15-6-4-14(5-7-15)20-17(23)22-12-10-21(11-13-22)16-18-8-3-9-19-16/h3-9H,2,10-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHNLLCHHDJBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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